4-cyclopropyl-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound features a 7H-pyrrolo[2,3-d]pyrimidine core linked to a piperazine ring, with a cyclopropyl group at position 4 and a methyl group at position 2 of the pyrimidine scaffold. Its design leverages the pyrrolopyrimidine moiety’s ability to interact with kinase and transcription factor targets, while the cyclopropyl and methyl substituents enhance steric and electronic properties for optimized binding and pharmacokinetics .
Properties
IUPAC Name |
4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-12-22-15(13-2-3-13)10-16(23-12)24-6-8-25(9-7-24)18-14-4-5-19-17(14)20-11-21-18/h4-5,10-11,13H,2-3,6-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODHLOZOYTVEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “4-cyclopropyl-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity. This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound prevents the progression of the cell cycle from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cells.
Result of Action
The inhibition of CDK2 by this compound leads to significant cellular effects. It can cause cell cycle arrest at the G1/S phase, preventing cells from proliferating. Additionally, it can induce apoptosis , or programmed cell death, in certain cell lines. This dual action against cell proliferation and survival makes it a promising candidate for cancer treatment.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, contributing to its biochemical role. For instance, it has been found to have promising binding affinities against Bcl2 anti-apoptotic protein. This interaction can influence the biochemical reactions within the cell.
Cellular Effects
4-cyclopropyl-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has shown to exert effects on various types of cells. It has been found to have cytotoxic effects against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to induce cell cycle arrest and apoptosis in HepG2 cells. This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
AS1810722 (STAT6 Inhibitor)
- Structure : 7H-pyrrolo[2,3-d]pyrimidine core with a 3,5-difluorobenzyl group at position 7 and an acetamide-linked piperazine at position 4 .
- The cyclopropyl group in the target compound may enhance metabolic stability compared to AS1810722’s polar acetamide substituent.
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine ().
- Comparison :
Substituent Variations
Piperazine-Linked Derivatives
- Example : 2-Cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine ().
- Comparison: The dimethyl substitution at positions 4 and 5 (vs. Both compounds share the piperazine-pyrrolopyrimidine linkage, critical for kinase inhibition.
4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
